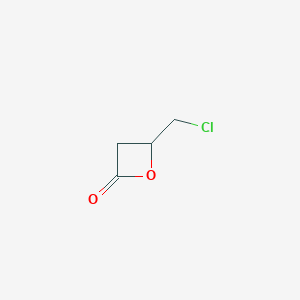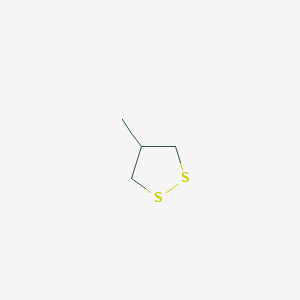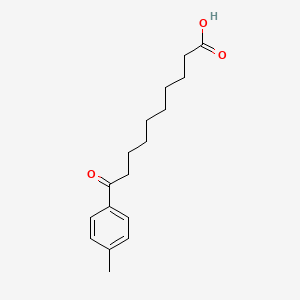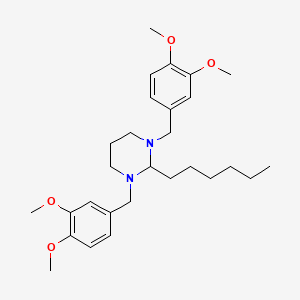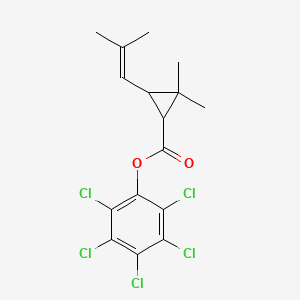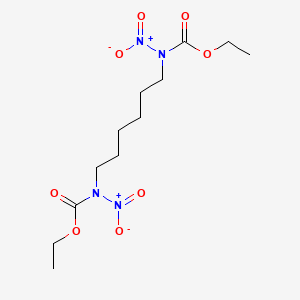
Diethyl hexane-1,6-diylbis(nitrocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hexane-1,6-diylbis(nitrocarbamate) is an organic compound with the molecular formula C12H22N4O8. It consists of 46 atoms, including 22 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 8 oxygen atoms
Vorbereitungsmethoden
The synthesis of diethyl hexane-1,6-diylbis(nitrocarbamate) involves several steps. The primary synthetic route includes the reaction of hexane-1,6-diol with diethyl carbonate in the presence of a base to form the corresponding diethyl ester. This intermediate is then reacted with nitrocarbamate under controlled conditions to yield diethyl hexane-1,6-diylbis(nitrocarbamate) . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
Diethyl hexane-1,6-diylbis(nitrocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of hexane-1,6-diylbis(aminocarbamate).
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl hexane-1,6-diylbis(nitrocarbamate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl hexane-1,6-diylbis(nitrocarbamate) involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Diethyl hexane-1,6-diylbis(nitrocarbamate) can be compared with other similar compounds, such as diethyl hexane-1,6-diylbis(nitrosocarbamate) and hexane-1,6-diylbis(aminocarbamate). These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of nitrocarbamate groups in diethyl hexane-1,6-diylbis(nitrocarbamate) imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6268-46-8 |
|---|---|
Molekularformel |
C12H22N4O8 |
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
ethyl N-[6-[ethoxycarbonyl(nitro)amino]hexyl]-N-nitrocarbamate |
InChI |
InChI=1S/C12H22N4O8/c1-3-23-11(17)13(15(19)20)9-7-5-6-8-10-14(16(21)22)12(18)24-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
PSBAURNYAWRWIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CCCCCCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



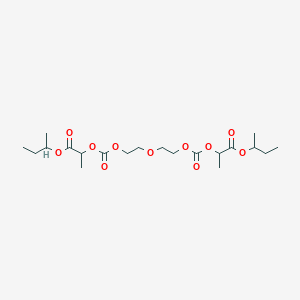
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
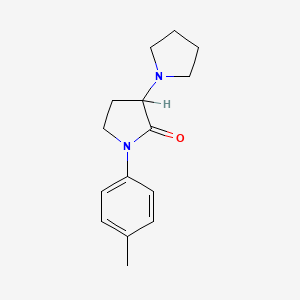

![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
